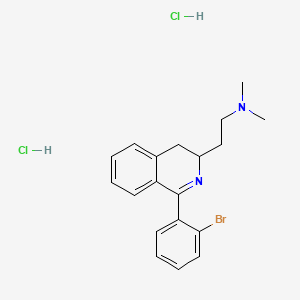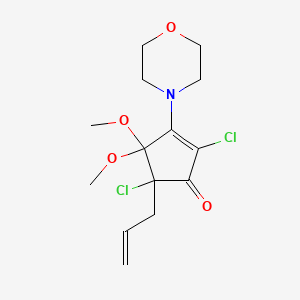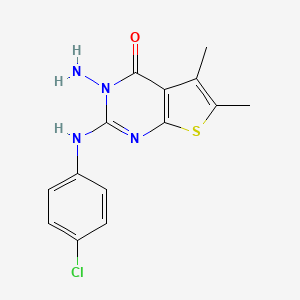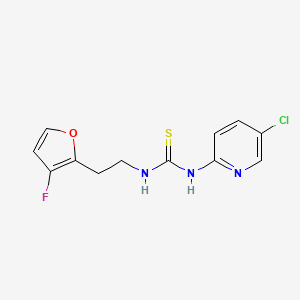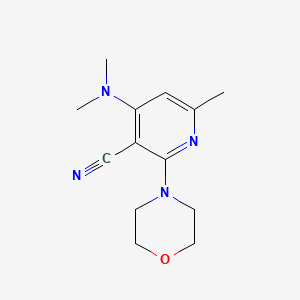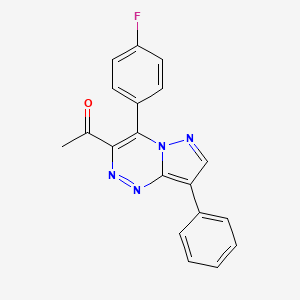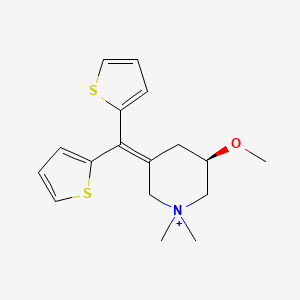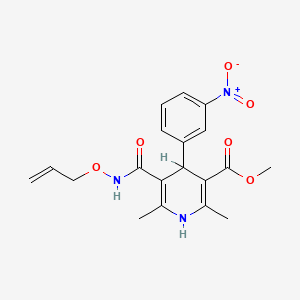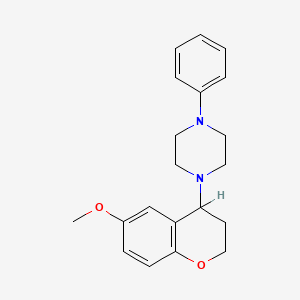
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihidro-6-metoxi-2H-1-benzopiran-4-il)-4-fenilpiperazina es un compuesto orgánico sintético que pertenece a la clase de derivados de benzopirano. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones terapéuticas. La estructura de este compuesto incluye un anillo de benzopirano fusionado con una porción de piperazina, lo que puede influir en sus propiedades químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3,4-Dihidro-6-metoxi-2H-1-benzopiran-4-il)-4-fenilpiperazina normalmente implica los siguientes pasos:
Formación del anillo de benzopirano: Esto se puede lograr mediante reacciones de ciclización que involucran precursores adecuados como fenoles y aldehídos en condiciones ácidas o básicas.
Introducción del grupo metoxi: El grupo metoxi se puede introducir a través de reacciones de metilación utilizando reactivos como yoduro de metilo o sulfato de dimetilo.
Formación de la porción de piperazina: El anillo de piperazina se puede sintetizar mediante reacciones de ciclización que involucran diaminas y dihaluros.
Acoplamiento de benzopirano y piperazina: El paso final implica el acoplamiento del anillo de benzopirano con la porción de piperazina, que se puede lograr mediante reacciones de sustitución nucleofílica.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la síntesis de flujo continuo y los principios de la química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3,4-Dihidro-6-metoxi-2H-1-benzopiran-4-il)-4-fenilpiperazina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio pueden convertir cetonas o aldehídos en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir nuevos grupos funcionales en el compuesto.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Agentes halogenantes como cloruro de tionilo o nucleófilos como aminas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como una sonda para estudiar procesos e interacciones biológicas.
Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica, como propiedades antiinflamatorias, antioxidantes o anticancerígenas.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-(3,4-Dihidro-6-metoxi-2H-1-benzopiran-4-il)-4-fenilpiperazina implica su interacción con objetivos moleculares y vías específicas. Estos pueden incluir:
Inhibición enzimática: El compuesto puede inhibir enzimas específicas involucradas en los procesos de la enfermedad.
Unión al receptor: Puede unirse a receptores en la superficie celular, modulando las vías de señalización celular.
Actividad antioxidante: El compuesto puede eliminar radicales libres, reduciendo el estrés oxidativo y el daño.
Comparación Con Compuestos Similares
Compuestos similares
1-(3,4-Dihidro-2H-1-benzopiran-4-il)-4-fenilpiperazina: Carece del grupo metoxi, lo que puede afectar su actividad biológica.
1-(6-Metoxi-2H-1-benzopiran-4-il)-4-fenilpiperazina: Estructura similar pero con diferentes patrones de sustitución.
Singularidad
1-(3,4-Dihidro-6-metoxi-2H-1-benzopiran-4-il)-4-fenilpiperazina es único debido a la presencia del grupo metoxi, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede mejorar su potencial como agente terapéutico o herramienta de investigación.
Propiedades
Número CAS |
81816-71-9 |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C20H24N2O2/c1-23-17-7-8-20-18(15-17)19(9-14-24-20)22-12-10-21(11-13-22)16-5-3-2-4-6-16/h2-8,15,19H,9-14H2,1H3 |
Clave InChI |
UECCDRBDUWJPQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OCCC2N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


